5-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine
Description
Properties
IUPAC Name |
5-methoxy-1-methylpyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-4-3-7-5-9(12-2)10-6-8(7)11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPLZOIGBDJGQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=NC=C21)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methoxy-1H-pyrrolo[2,3-c]pyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 5-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine, which can be further explored for their biological activities .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
5-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine serves as a crucial building block in the synthesis of pharmaceutical agents. Its derivatives have shown promise in targeting neurological and oncological pathways. The compound's structural features allow for modifications that enhance its pharmacological properties.
Case Study: Inhibition of Protein Kinases
A notable application is its use in the development of inhibitors for protein kinases, particularly the Insulin Growth Factor 1 Receptor (IGF1R). Research indicates that derivatives of this compound can effectively inhibit IGF1R, which is implicated in various solid tumors. For instance, a derivative demonstrated significant antiproliferative activity against cancer cell lines, showcasing its potential as an oncology treatment .
| Compound | Target | IC50 (µM) | Activity |
|---|---|---|---|
| 5-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine derivative | IGF1R | 0.025 | High |
| Colchicine-binding site inhibitor | Tubulin | 0.12 - 0.21 | Moderate to Excellent |
Materials Science
Organic Electronics
The unique electronic properties of 5-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable thin films contributes to its utility in electronic devices.
Case Study: Organic Photovoltaics
Research has shown that incorporating this compound into photovoltaic cells enhances their efficiency due to improved charge transport properties. The molecular structure facilitates better alignment with other organic materials used in solar cells .
Biological Research
Enzyme Interaction Studies
This compound is employed as a probe molecule to study enzyme interactions and receptor binding. Its structural characteristics allow researchers to investigate the dynamics of enzyme-substrate interactions, providing insights into metabolic processes.
Case Study: Antitumor Activity Assessment
In a study evaluating various derivatives of 5-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine, several compounds exhibited significant antitumor activity against HeLa and MCF-7 cancer cell lines. The mechanism involved disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis .
| Cell Line | Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | Derivative A | 0.12 | Tubulin inhibition |
| MCF-7 | Derivative B | 0.21 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of 5-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation. The compound’s methoxy and methyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects and Reactivity
- 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) :
This analog lacks the 1-methyl group but includes a carboxylic acid at position 2. The methoxy group at position 5 enhances synthetic yield (80% vs. 71% for chloro analogs) due to electron-donating stabilization . The carboxylic acid improves hydrogen-bonding capacity but reduces lipophilicity compared to the methylated target compound. - 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine :
A bioisostere with methoxy groups at positions 4 and 7 exhibits higher HIV-1 entry inhibition (BIF% = 64) than the target compound, suggesting that substituent positioning significantly impacts antiviral activity .
Ring System Variations
- 1-Methyl-1H-pyrrolo[2,3-b]pyridine :
The [2,3-b] fused ring system shifts substituent orientation, altering electronic distribution. For example, 5-bromo analogs (e.g., 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine) are intermediates for cross-coupling reactions, whereas the [2,3-c] system in the target compound may favor different synthetic pathways . - Thieno[2,3-c]pyridines: Replacing the pyrrole ring with thiophene (as in thieno[2,3-c]pyridines) modifies aromaticity and reactivity, enabling applications in materials science and medicinal chemistry .
Research Findings and Implications
- Synthetic Efficiency : The 1-methyl group in the target compound is introduced via NaH/MeI alkylation, a robust method with high yields (>75%) . Methoxy groups are typically installed early via nucleophilic substitution or Pd-catalyzed coupling .
- Biological Relevance : Methoxy-substituted pyrrolopyridines show promise in targeting hydrophobic enzyme pockets, while methyl groups reduce intermolecular repulsions in protein binding .
- Safety Profile : Halogenated analogs (e.g., 5-chloro derivatives) require stringent handling due to toxicity, whereas methoxy and methyl groups are generally well-tolerated in preclinical studies .
Biological Activity
5-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including interactions with various biological targets, mechanisms of action, and relevant case studies.
Structural Characteristics
5-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine features a pyrrolo[2,3-c]pyridine core with specific substituents that enhance its chemical properties. Its molecular formula is C_10H_10N_2O, with a molecular weight of 206.20 g/mol. The methoxy group at the 5-position and the methyl group at the 1-position are crucial for its biological interactions and activities.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in critical biochemical pathways. The presence of the methoxy and methyl groups facilitates π-π interactions and hydrogen bonding, which are essential for binding affinity and specificity towards molecular targets.
Key Biological Activities
-
Anticancer Activity :
- Research indicates that derivatives of 5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine exhibit potential as inhibitors of specific kinases involved in tumor growth. For instance, certain derivatives have shown promising cytotoxic effects against cancer cell lines such as ovarian and breast cancer cells, demonstrating moderate cytotoxicity while exhibiting limited toxicity towards non-cancerous cells .
- Antimicrobial Properties :
- Inhibition of Enzymatic Activity :
Comparative Analysis with Related Compounds
To better understand the unique properties of 5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methoxy-1H-pyrrolo[2,3-b]pyridine | Similar core but lacks the methyl group at the 1-position | Different electronic properties due to structural differences |
| 1-Methyl-1H-pyrrolo[2,3-c]pyridine | Similar core but lacks the methoxy group at the 5-position | Variations in reactivity and biological activity |
| 5-Methoxy-6-azaindole | Contains a similar pyridine core but different substituents | Distinct pharmacological profiles due to azaindole structure |
This table illustrates how the unique combination of substituents in 5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine contributes to its distinct biological profile compared to its analogs.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cytotoxicity Study : A study assessed the cytotoxic effects of various derivatives on ovarian cancer cell lines, where one derivative exhibited an IC50 value of approximately 4.5 µM against cancer cells while showing minimal toxicity to normal cells .
- Inhibition Studies : Another research focused on the inhibition of NAMPT activity by derivatives derived from this compound. The most potent inhibitors demonstrated IC50 values ranging from 0.025 µM to 0.16 µM in biochemical assays, indicating strong potential for therapeutic application in cancer treatment .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine, and how are intermediates characterized?
- Methodological Answer : A common approach involves alkylation of the pyrrole nitrogen using NaH and methyl iodide (MeI) in THF (0°C to rt), followed by regioselective nitration or functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids using Pd(PPh₃)₄ and K₂CO₃) . Key intermediates are characterized via NMR (¹H/¹³C) and LC-MS to confirm regiochemistry and purity. For example, the methyl group at N1 and methoxy at C5 are confirmed by distinct shifts in ¹H NMR .
Q. How can researchers validate the structural identity of 5-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine derivatives?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Assign methoxy (δ ~3.8–4.0 ppm) and methyl-pyrrolo (δ ~3.4–3.6 ppm) protons .
- HRMS : Confirm molecular ions (e.g., [M+H]⁺ for C₉H₁₁N₂O⁺: calc. 163.0871) .
- X-ray crystallography : Resolve ambiguities in fused-ring systems, particularly for substituted derivatives .
Advanced Research Questions
Q. What strategies optimize regioselectivity in functionalizing the pyrrolo[2,3-c]pyridine scaffold for biological studies?
- Methodological Answer :
- Electrophilic substitution : Direct bromination at C3 using NBS in DMF (60°C) yields 3-bromo derivatives, enabling further cross-coupling .
- Gold-catalyzed hydroarylation : For fused-ring systems, AuCl₃ catalyzes intramolecular cyclization of alkynyl-tethered precursors, achieving >80% yield in toluene at 80°C .
- Fischer indole cyclization : Polyphosphoric acid (PPA) promotes cyclization of hydrazine derivatives to access 5-bromo-7-azaindole analogs .
Q. How do researchers address contradictions in biological activity data for pyrrolo[2,3-c]pyridine derivatives?
- Methodological Answer :
- Dose-response validation : Re-test compounds in orthogonal assays (e.g., ATP-based proliferation vs. caspase-3/7 activation) to confirm mechanisms .
- SAR analysis : Compare substituent effects; e.g., 3-(3,4-dimethoxyphenyl) groups enhance kinase inhibition, while electron-withdrawing groups (NO₂, Cl) improve antioxidant IC₅₀ values .
- In vivo corroboration : Use xenograft models (e.g., diffuse malignant peritoneal mesothelioma) to reconcile in vitro vs. in vivo efficacy discrepancies .
Q. What catalytic systems are effective for synthesizing enantiomerically pure pyrrolo[2,3-c]pyridine derivatives?
- Methodological Answer :
- Chiral auxiliaries : Employ (S)-BINOL-derived phosphoric acids in asymmetric Pictet-Spengler reactions (up to 95% ee) .
- Transition-metal catalysis : Pd₂(dba)₃ with chiral ligands (e.g., Josiphos) enables enantioselective C–H activation at C4/C6 positions .
Methodological Challenges & Solutions
Q. How to mitigate low yields in cross-coupling reactions of halogenated pyrrolo[2,3-c]pyridines?
- Solution : Optimize Pd catalysts (e.g., XPhos Pd G3 for sterically hindered substrates) and use microwave-assisted conditions (120°C, 20 min) to improve coupling efficiency . Pre-activation of boronic acids with pinacol esters enhances reactivity .
Q. What in vitro models best predict the pharmacokinetic profile of pyrrolo[2,3-c]pyridine-based therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
